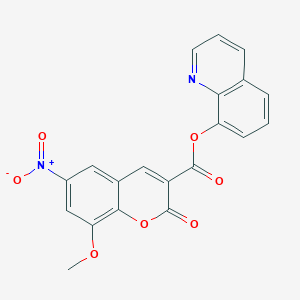

quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

描述

属性

IUPAC Name |

quinolin-8-yl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O7/c1-27-16-10-13(22(25)26)8-12-9-14(20(24)29-18(12)16)19(23)28-15-6-2-4-11-5-3-7-21-17(11)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLNKVRCPVVUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, which can be synthesized via the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

-

Pechmann Condensation

Reactants: Phenol, β-ketoester

Catalyst: Sulfuric acid or other strong acids

Conditions: Reflux in an organic solvent like ethanol

-

Nitration

Reactants: Chromene derivative, nitric acid

Conditions: Controlled temperature to avoid over-nitration

-

Methoxylation

Reactants: Nitrated chromene, methanol

Catalyst: Acidic or basic conditions depending on the method

-

Quinoline Attachment

Reactants: Methoxylated chromene, quinoline derivative

Catalyst: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Conditions: Room temperature to mild heating

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

Reagents: Potassium permanganate, chromium trioxide

Conditions: Aqueous or organic solvents, controlled temperatures

-

Reduction: : The nitro group can be reduced to an amine.

Reagents: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride

-

Substitution: : The methoxy group can be substituted with other nucleophiles.

Reagents: Nucleophiles like thiols, amines

Conditions: Basic or acidic conditions depending on the nucleophile

Major Products

Oxidation: Formation of quinolin-8-yl 8-hydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Reduction: Formation of quinolin-8-yl 8-methoxy-6-amino-2-oxo-2H-chromene-3-carboxylate

Substitution: Formation of various substituted derivatives depending on the nucleophile used

科学研究应用

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Pechmann Condensation : Reaction of phenols with β-ketoesters in acidic conditions.

- Nitration : Introduction of a nitro group using nitric acid under controlled conditions.

- Methoxylation : Addition of a methoxy group via treatment with methanol.

- Quinoline Attachment : Coupling with a quinoline derivative using coupling agents.

This multi-step synthesis allows for the fine-tuning of the compound's properties for specific applications.

Medicinal Chemistry

Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has shown promise in various medicinal applications:

- Anti-cancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve DNA intercalation, disrupting replication processes, and enzyme inhibition.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, suggesting its utility in developing new antibiotics .

Biological Research

In biological studies, this compound serves as an important tool:

- Enzyme Inhibition Studies : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents.

- Fluorescent Probes : Its structural features allow it to be explored as a fluorescent probe for biological imaging and sensing applications.

Material Science

This compound is also being investigated in materials science:

- Optical Properties : The compound's unique structure may confer specific optical properties suitable for applications in photonics and optoelectronics.

Case Study 1: Anti-cancer Mechanism

A study demonstrated that quinolin derivatives, including this compound, effectively inhibited the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The nitro group was found to play a crucial role in enhancing cytotoxicity against cancer cells.

Case Study 2: Antimicrobial Efficacy

In another study, the compound displayed significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

作用机制

The mechanism of action of quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Core Scaffold Variations: The target compound’s coumarin-quinoline ester contrasts with coumarin-thiazolinone hydrazones () and quinoline-sulfonamide-metal complexes (). The ester linkage may enhance hydrolytic stability compared to hydrazones but reduce metal-chelating capability . NM-3 (), an isocoumarin, lacks the quinoline moiety but shares coumarin-like anti-angiogenic properties. The nitro group in the target compound could confer distinct redox activity compared to NM-3’s substituents .

Substituent Effects: Nitro vs. In contrast, 8-ethoxy/methoxy groups in analogs (e.g., compound 10, ) may improve solubility but reduce reactivity . Metal Coordination: The Cd(II)-sulfonamide complex () shows enhanced antimicrobial activity due to metal coordination, a feature absent in the target compound. This suggests that metalation could be a strategy to improve efficacy in future derivatives .

Biological Activity: Antimicrobial Potential: The Cd(II)-sulfonamide complex () achieved MIC values of 2–4 µg/mL against S. aureus, while coumarin-thiazolinone hydrazones () showed moderate antituberculosis activity. The target compound’s nitro group may similarly disrupt microbial enzyme systems . Antitumor Applications: NM-3 () reduced tumor volume by 60% in combination with radiotherapy. The target compound’s coumarin core and nitro group may synergize to inhibit angiogenesis or DNA repair pathways, though direct evidence is lacking .

生物活性

Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS No. 868213-57-4) is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This compound, characterized by its unique structural features combining quinoline and chromene moieties, has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Pechmann Condensation : This step involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

- Nitration : The chromene derivative undergoes nitration using nitric acid under controlled conditions.

- Methoxylation : The nitrated chromene is treated with methanol to introduce the methoxy group.

These synthetic routes yield a compound with significant biological potential due to its ability to interact with various molecular targets within biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, modulating biochemical pathways.

- Redox Activity : The nitro group participates in redox reactions, influencing cellular oxidative stress levels .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinolin derivatives, including this compound. For instance:

-

Cytotoxicity Studies :

- The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays reveal that it inhibits cell proliferation and induces apoptosis in cancer cells .

- A study indicated that derivatives of similar structural frameworks exhibit notable antiproliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468), suggesting that modifications to the core structure can enhance efficacy .

- Mechanistic Insights :

Antimicrobial Activity

Quinolin derivatives, including the target compound, have been investigated for their antimicrobial properties. Their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes positions them as promising candidates for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate | Lacks methoxy group | Reduced solubility and reactivity |

| Quinolin-8-yld 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Lacks nitro group | Potentially lower biological activity |

| 8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate | Lacks quinoline moiety | Altered pharmacological profile |

The presence of both quinoline and chromene moieties in quinolin-8-yyl 8-methoxy-6-nitro compounds enhances its interaction with biological targets, making it a versatile candidate for further research .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

- Anticancer Efficacy :

- Antimicrobial Studies :

常见问题

Q. What in vitro assays best evaluate dual antimicrobial and anticancer activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (CLSI guidelines) against ESKAPE pathogens .

- Anticancer : MTT assay on NCI-60 cell lines, prioritizing colon (HCT-116) and breast (MCF-7) cancers .

- Selectivity Index (SI) : Calculate SI = IC(normal cells)/IC(cancer cells). Target SI >3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。